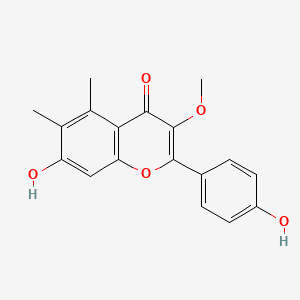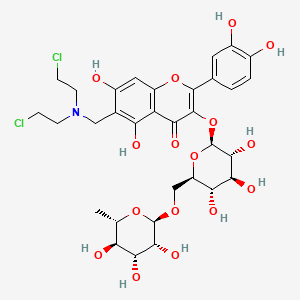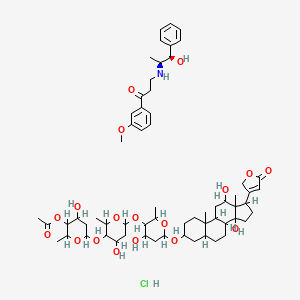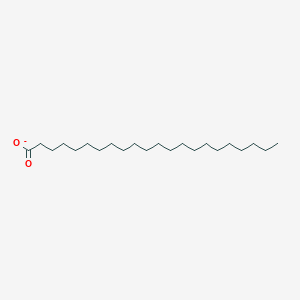
Behenate
Übersicht
Beschreibung
Behenate is a straight-chain saturated fatty acid anion that is the conjugate base of behenic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion, a fatty acid anion 22:0, a 2-saturated fatty acid anion and an omega-methyl fatty acid anion. It is a conjugate base of a docosanoic acid.
Wissenschaftliche Forschungsanwendungen
Silver Behenate Under High Pressure
Silver behenate, a salt of behenic acid, has been investigated for its applications in photothermographic imaging and as a diffraction reference material. A study by Paszkowicz et al. (2009) explored its X-ray diffraction properties under high pressures up to 11.4 GPa. This research highlighted the potential of silver behenate in pressure calibration and its behavior under extreme conditions (Paszkowicz et al., 2009).
Glyceryl Behenate in Pharmaceutical Applications
Glyceryl behenate has been studied for its role as a plasticizer and release modifier in pharmaceutical solid dispersion systems. Keen et al. (2015) found that it improved the processing of amorphous solid dispersions and allowed for sustained release in certain pharmaceutical applications (Keen et al., 2015).
Structural and Thermal Characterization
Brubach et al. (2007) conducted a detailed study on the physical and thermal properties of glyceryl behenate, used in sustained-release matrices in pharmaceuticals. They characterized various polymorphs and analyzed the influence of crystallization rate on the formation of these polymorphs (Brubach et al., 2007).
Solid Lipid Nanoparticles (SLN)
Glyceryl behenate has been utilized in the development of solid lipid nanoparticles (SLN). Jenning et al. (2000) explored the incorporation of triglyceride-containing oils into the solid shell of SLN, demonstrating its potential in enhancing payloads and storage stability (Jenning et al., 2000).
Use in Diagnosing Fat Malabsorption
Behenic acid's role in diagnosing fat malabsorption, particularly in cystic fibrosis, was investigated by Dorsey et al. (2010). They proposed a new test using behenic acid as a marker for assessing fat absorption (Dorsey et al., 2010).
Photoluminescence Studies
Research on the photoluminescence properties of behenate compounds has been conducted. For instance, Belyĭ et al. (2002) examined the luminescence of Langmuir–Blodgett films of europium and terbium behenates, revealing insights into the energy transfer mechanisms in these systems (Belyĭ et al., 2002).
Glyceryl Behenate in Solid Dosage Forms
Souto et al. (2006) assessed glyceryl behenate (Compritol®888 ATO) for the production of solid lipid nanoparticles and nanostructured lipid carriers, particularly focusing on its polymorphic behavior and its interaction with drugs and oils (Souto et al., 2006).
Ultrafast Dynamics in Crystalline Structures
The use of free electron laser radiation for investigating the ultrafast dynamics of crystalline structures, such as silver behenate, has been a topic of interest. Rajkovic et al. (2010) explored this application, highlighting the potential of using soft x-ray free electron laser radiation for crystallographic studies on a nanometer scale (Rajkovic et al., 2010).
Eigenschaften
Molekularformel |
C22H43O2- |
|---|---|
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
docosanoate |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/p-1 |
InChI-Schlüssel |
UKMSUNONTOPOIO-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1239469.png)
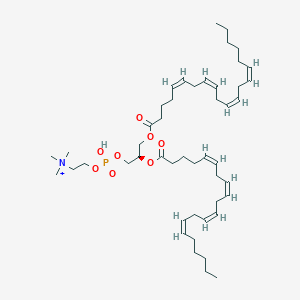

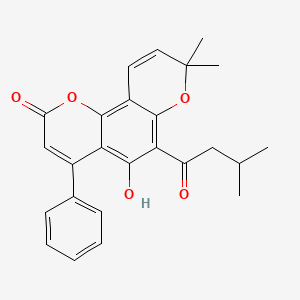
![1-(4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone](/img/structure/B1239475.png)
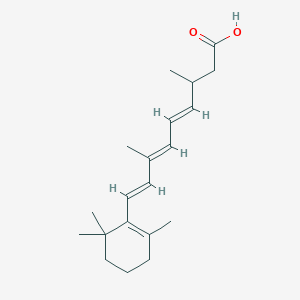

![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)



